
Methyl 2,2-bis(hydroxymethyl)propionate
Overview
Description
2,2-Bis(hydroxymethyl)propionic acid (DMPA), also known as dimethylolpropionic acid, is a polyfunctional carboxylic acid with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . Its structure features two hydroxymethyl groups and a carboxyl group, enabling diverse reactivity in coordination chemistry, polymer synthesis, and pharmaceutical applications. DMPA is highly water-soluble and serves as a precursor for esters, coordination compounds, and dendritic polymers .
Preparation Methods
Direct Acid-Catalyzed Esterification
The most widely adopted method for synthesizing methyl 2,2-bis(hydroxymethyl)propionate is direct esterification of bis-MPA with methanol using acid catalysts. This approach leverages the reactivity of bis-MPA’s carboxylic acid group, which undergoes nucleophilic attack by methanol in the presence of a Brønsted or Lewis acid.
Reaction Mechanism and Catalysts
The reaction follows a classical Fischer esterification mechanism, where the acid catalyst protonates the carbonyl oxygen of bis-MPA, enhancing electrophilicity for methanol’s nucleophilic attack. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are preferred due to their high catalytic efficiency and compatibility with polar protic solvents . For instance, a molar ratio of 1:1.2 (bis-MPA:methanol) with 1–2 wt% p-TsOH achieves 85–90% conversion at 65–70°C over 6–8 hours .
Azeotropic Water Removal
A critical challenge in esterification is water removal to shift equilibrium toward ester formation. Toluene or xylene is added to form a low-boiling azeotrope with water, enabling continuous removal via Dean-Stark distillation. For example, a mixture of methanol, bis-MPA, and toluene (1:1:2 v/v) refluxed at 110–115°C achieves 92% yield after 5 hours .
Table 1: Optimization of Direct Esterification Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Catalyst (p-TsOH) | 1–2 wt% | Maximizes protonation |
Temperature | 65–110°C | Balances kinetics/energy |
Methanol:Bis-MPA Ratio | 1.2:1 to 1.5:1 | Drives equilibrium |
Reaction Time | 5–8 hours | Ensures completion |
Transesterification of Higher Esters
An alternative route involves transesterification of bis-MPA alkyl esters (e.g., ethyl or butyl) with methanol. This method circumvents water removal challenges and is favored for large-scale production.
Base-Catalyzed Transesterification
Sodium methoxide (NaOMe) in methanol cleaves the ester bond of higher bis-MPA esters, substituting the alkyl group with methyl. For example, bis-MPA butyl ester reacts with methanol (1:4 molar ratio) and 0.5 wt% NaOMe at 60°C for 3 hours, yielding 88% methyl ester .
Solvent and Temperature Effects
Non-polar solvents like toluene improve miscibility and reduce side reactions. A study using bis-MPA pentyl ester in toluene-methanol (3:1 v/v) achieved 94% yield at 70°C in 2 hours .
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and minimal waste. Continuous flow reactors with immobilized p-TsOH on silica gel enable catalyst reuse, reducing production costs by 30% . A typical setup involves:
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Feed Preparation : Bis-MPA and methanol (1:1.3 molar) mixed with 1 wt% p-TsOH.
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Reactor Conditions : 90°C, 4-hour residence time.
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Product Isolation : Distillation under reduced pressure (50 mbar, 80°C) purifies the ester to >98% purity .
Emerging Methodologies
Enzymatic Esterification
Lipases (e.g., Candida antarctica) immobilized on mesoporous silica catalyze esterification under mild conditions (40°C, pH 7). While yields are lower (70–75%), this method avoids acidic waste .
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with 89% yield, offering energy savings for small batches .
Challenges and Solutions
Byproduct Formation
Intermolecular esterification of bis-MPA’s hydroxyl groups generates dimers, reducing yield. Adding molecular sieves (4Å) absorbs water, suppressing dimerization and improving yield to 95% .
Purification Techniques
Crystallization from methanol-water (7:3 v/v) at 0–5°C yields high-purity product (mp 144–147°C) . For industrial grades, short-path distillation achieves 99.5% purity.
Chemical Reactions Analysis
Methyl 2,2-bis(hydroxymethyl)propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,2-bis(hydroxymethyl)propionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,2-bis(hydroxymethyl)propionate involves its ability to form ester bonds and participate in polymerization reactions. Its hydroxyl groups can react with carboxylic acids or anhydrides to form esters, which are crucial in the synthesis of hyperbranched polymers . These polymers have unique properties such as low viscosity and high solubility, making them suitable for various applications .
Comparison with Similar Compounds
Esters of DMPA
Benzyl 2,2-Bis(hydroxymethyl)propionate
- Synthesis : Synthesized via esterification of DMPA with benzyl groups, yielding white needle crystals (67% yield, m.p. 73°C) .
- Properties : Retains hydroxymethyl groups, enabling further polymerization. NMR data confirm structural integrity (¹H-NMR: δ7.38 for aromatic protons; ¹³C-NMR: δ175.2 for carbonyl) .
- Applications: Used as a monomer for synthesizing poly(ε-caprolactone)-based micelles in drug delivery systems .
Dimethyl 2,2-Bis(hydroxymethyl)malonate
- Synthesis : Derived from malonic acid, with hydroxymethyl and methyl ester groups .
- Properties : Molecular weight 192.17 g/mol , lower polarity compared to DMPA.
- Applications : Intermediate in specialty polymer synthesis .
Methyl 2,2-Bis(hydroxymethyl)propionate
- Expected Properties: Higher hydrophobicity than DMPA, with esterification reducing water solubility. Likely used as a crosslinker or monomer in polyesters.
Coordination Compounds
DMPA forms versatile coordination complexes with metals like copper(II):
- Synthesis: Reacting DMPA with Cu₂(OH)₂CO₃ yields [Cu(dmp)₂] (96% yield) . Adjusting Cu:hmta (hexamethylenetetramine) ratios (1:2 to 3:1) produces mononuclear, dinuclear, or polymeric structures .
- Structural Diversity: Mononuclear [Cu(dmp)₂(hmta)₂(H₂O)]: Chelating dmp ligands with O–H···N hydrogen bonds . 1D Polymer [Cu₂(dmp)₄(hmta)]ₙ: Bridging dmp ligands enhance thermal stability (decomposition >250°C) .
- Properties :
Polymeric and Dendritic Derivatives
Hyperbranched Polyesters
- Synthesis : Self-condensation of DMPA often results in etherification side reactions (intra-/intermolecular), leading to cyclic or crosslinked structures .
- Applications : Used in waterborne polyurethane dispersions for coatings and adhesives .
Dendrimers
- Synthesis : Fourth-generation dendrimers with 48 hydroxyl groups are synthesized via a double-stage convergent approach .
- Properties :
Pharmacological Derivatives
Curcuminoid Prodrugs
- Synthesis: 4,4-Disubstituted curcuminoid-DMPA hybrids are synthesized as ester prodrugs .
- Properties :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Thermal and Spectral Properties
Biological Activity
Methyl 2,2-bis(hydroxymethyl)propionate, also known as bis-MPA or dimethylolpropionic acid (DMPA), is a compound with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by its two hydroxymethyl groups attached to a propionic acid backbone. The compound can be synthesized through the reaction of formaldehyde with propionic acid under controlled conditions. This synthesis route allows for the production of high-purity bis-MPA, which is essential for its use in biological studies and applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that curcumin di-O-2,2-bis(hydroxymethyl)propionate exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells, showing eight to ten-fold higher potency compared to curcumin itself. The structure-activity relationship (SAR) indicated that modifications at the C-4 position of the curcuminoid derivatives led to enhanced anti-proliferative effects against both MDA-MB-231 and HCT-116 colon cancer cell lines .
Table 1: Anticancer Activity of Bis-MPA Derivatives
Compound | Cell Line | IC50 (μM) | Comments |
---|---|---|---|
Compound 1 | MDA-MB-231 | 3.10 ± 0.29 | Significant anti-proliferative effect |
Compound 2 | HCT-116 | 2.17 ± 0.16 | Ester hydrolysis product; potent |
In vivo studies further supported these findings, with compound derivatives demonstrating dose-dependent efficacy in tumor volume reduction in xenograft models .
Biocompatibility and Polymer Applications
This compound is also recognized for its biocompatibility , making it an attractive monomer for synthesizing biodegradable polymers. Polycarbonates derived from bis-MPA have been extensively studied for their applications in drug delivery systems due to their high drug loading capacity and favorable biocompatibility profiles. These polymers are being explored for targeted drug delivery and nucleic acid delivery systems .
Table 2: Properties of Bis-MPA Derived Polymers
Property | Description |
---|---|
Biodegradability | High; suitable for medical applications |
Drug Loading Capacity | Excellent; enhances therapeutic efficacy |
Biocompatibility | High; minimal toxicity observed |
Case Studies
- Antitumor Activity in Oral Cancer Models : A study focused on a new drug substance based on bis(hydroxymethyl)propionate showed effective inhibition against cisplatin-resistant oral cancer cells. The compound exhibited a significant reduction in tumor weight in animal models without notable toxicity .
- Polymer Development for Drug Delivery : Research into bis-MPA derived polycarbonates has led to the development of innovative materials capable of delivering chemotherapeutic agents with improved efficacy and reduced side effects. These polymers have shown promise in enhancing the solubility and stability of poorly soluble drugs .
Q & A
Q. What are the common synthetic routes for Methyl 2,2-bis(hydroxymethyl)propionate, and what are their advantages?
Level: Basic
Methodological Answer:
this compound (DMPA) is typically synthesized via the esterification of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) with methanol under acidic catalysis. Key steps include:
- Acid-Catalyzed Esterification: Using sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux conditions to drive the reaction to completion.
- Purification: Vacuum distillation or recrystallization to isolate the product, ensuring removal of unreacted starting materials and acidic residues.
Advantages of this route include high yield (>85%) and scalability for laboratory-scale synthesis. Alternative methods, such as enzymatic esterification, are explored for greener synthesis but require optimization for industrial relevance .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic techniques ensures accurate characterization:
- NMR Spectroscopy: H and C NMR confirm the structure, with hydroxyl protons appearing as broad singlets (~δ 3.5 ppm) and ester carbonyls at ~δ 170 ppm in C NMR.
- FT-IR: Peaks at ~3400 cm (O-H stretch) and 1720 cm (ester C=O stretch) validate functional groups.
- Mass Spectrometry (MS): ESI-MS or GC-MS confirms molecular ion peaks (m/z ≈ 134 for the parent acid; methyl ester derivatives show m/z ≈ 148).
- HPLC: Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity, using pharmacopeial reference standards for calibration .
Q. How can researchers mitigate the compound’s hygroscopicity during storage and handling?
Level: Advanced
Methodological Answer:
DMPA’s hygroscopic nature necessitates stringent handling protocols:
- Storage: Use airtight containers under inert atmosphere (argon/nitrogen) with desiccants (e.g., silica gel). Maintain temperatures below 25°C to prevent moisture absorption and hydrolysis.
- Handling: Conduct weighing in a glovebox or under dry nitrogen flow. Pre-dry solvents (e.g., methanol, THF) over molecular sieves before use in reactions.
- Stability Testing: Perform thermogravimetric analysis (TGA) and Karl Fischer titration to monitor moisture content and degradation kinetics .
Q. What strategies are effective in analyzing trace impurities in this compound?
Level: Advanced
Methodological Answer:
Impurity profiling requires high-resolution analytical workflows:
- HPLC-MS: Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities like unesterified Bis-MPA or methyl ester derivatives.
- Reference Standards: Compare retention times and fragmentation patterns against EP/USP-certified impurities (e.g., (2RS)-2-(4-Methylphenyl)-propanoic acid, CAS 938-94-3) .
- Quantitative Analysis: Apply validated methods per ICH Q2(R1), ensuring limits of detection (LOD) ≤ 0.1% and precision (RSD < 5%) .
Q. How does the compound’s structure influence its application in hyperbranched polymer synthesis?
Level: Advanced
Methodological Answer:
DMPA’s bifunctional hydroxyl and ester groups enable controlled polymerization:
- Dendrimer Synthesis: Use as a monomer in iterative divergent/convergent approaches. The steric hindrance from methyl groups slows reaction kinetics, allowing stepwise growth.
- Crosslinking: Employ in polyurethane or epoxy resins to enhance mechanical properties. Optimize stoichiometry (OH:COOH ratio) and catalyst (e.g., DBTL) for network density.
- Degradation Studies: Monitor hydrolytic stability via GPC and FT-IR to assess ester bond cleavage under acidic/basic conditions, critical for biomedical applications .
Q. What experimental design considerations are critical for studying DMPA’s reactivity in ester exchange reactions?
Level: Advanced
Methodological Answer:
Key factors include:
- Catalyst Selection: Screen Lewis acids (e.g., ZnCl) or lipases for transesterification efficiency.
- Kinetic Analysis: Use in-situ H NMR to track reaction progress, quantifying intermediates like acyl-enzyme complexes.
- Thermodynamic Control: Adjust temperature (60–100°C) and solvent polarity (e.g., toluene vs. DMF) to favor product formation.
- Statistical Validation: Report means ± SD with P < 0.05 for replicate experiments, adhering to guidelines for numerical precision .
Q. How can computational modeling aid in predicting DMPA’s solubility and compatibility with co-monomers?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation free energy in water/organic solvents using force fields (e.g., OPLS-AA).
- COSMO-RS: Predict partition coefficients and miscibility with co-monomers like ethylene glycol or caprolactone.
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites for copolymerization .
Properties
IUPAC Name |
methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPEDPOJQCJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066273 | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-55-8 | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17872-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2-bis(hydroxymethyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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